molecular formula C12H14N4O2S B3008776 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034303-93-8

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No. B3008776
CAS RN: 2034303-93-8
M. Wt: 278.33
InChI Key: MZXVNYADVOOHSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .


Molecular Structure Analysis

The InChI code for a similar compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride, is 1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H .


Physical And Chemical Properties Analysis

The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-2-carboxamide” has a molecular weight of 278.33. A similar compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride, has a molecular weight of 220.73 .

Scientific Research Applications

Anticancer Potential

The compound has shown promising results in the field of anticancer research. A study found that certain analogues of the compound had comparable efficacy to doxorubicin, a common chemotherapy drug . The analogues D-1, D-6, D-15, and D-16 were found to have IC50 values ranging from 1 to 7 μM, which is close to the IC50 value of doxorubicin (0.5 μM) .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In preliminary screenings against Gram-positive and Gram-negative bacterial strains, the compound showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .

Antioxidant Potential

The compound has demonstrated antioxidant potential. In a DPPH assay, analogue D-16 was found to be the most potent derivative with an IC50 value of 22.3 µM, compared to the positive control, ascorbic acid, which had an IC50 value of 111.6 µM .

Anti-inflammatory Effect

Some derivatives of the compound have shown significant anti-inflammatory effects. In a study, three derivatives were found to inhibit paw edema by 77%, 76%, and 76% at 3 hours .

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives of the compound have been studied for their potential as anti-HIV-1 agents .

Kinase Inhibition

The compound, also known as TPC or TPC-1, is a small molecule inhibitor of the BRAFV600E and RET kinases.

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXVNYADVOOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=COC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide

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